molecular formula C15H22O3 B3053654 3-Ethoxy-4-(hexyloxy)benzaldehyde CAS No. 5503-99-1

3-Ethoxy-4-(hexyloxy)benzaldehyde

Cat. No.: B3053654
CAS No.: 5503-99-1
M. Wt: 250.33 g/mol
InChI Key: UKYSGFDCRKZKPC-UHFFFAOYSA-N
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Description

Contextual Significance of Alkoxy-Substituted Benzaldehydes in Organic Chemistry

Alkoxy-substituted benzaldehydes represent a vital class of organic compounds with wide-ranging significance. They serve as crucial intermediates and end-products in numerous industries, including pharmaceuticals, agrochemicals, cosmetics, and flavors and fragrances. google.com The functional group, consisting of an aldehyde (-CHO) attached to a benzene (B151609) ring bearing one or more alkoxy (-OR) groups, is a versatile scaffold for chemical synthesis.

Compounds such as 3,4-methylenedioxybenzaldehyde (piperonal or heliotropin), 3,4-dimethoxybenzaldehyde, and 3,4,5-trimethoxybenzaldehyde (B134019) are well-known examples used in the synthesis of active pharmaceutical ingredients and as fragrance components. google.com The aldehyde group is highly reactive, making it a valuable handle for building more complex molecules. acs.org For instance, these compounds can undergo condensation reactions to form Schiff bases and hydrazones, which are known to possess a broad spectrum of biological activities. researchgate.net

The synthesis of these molecules is a field of continuous development, with modern methods focusing on efficiency and sustainability. acs.org Researchers have developed one-pot procedures and enzymatic processes, such as those using aryl-alcohol oxidases, to convert substituted alcohols into their corresponding aldehydes, which are valuable in green chemistry. acs.orgnih.gov Furthermore, the study of their solid-state properties reveals that weak intermolecular forces, such as hydrogen bonds and π–π stacking, play a crucial role in their crystal packing, which can influence their physical properties. rsc.org

Research Trajectory and Scope for 3-Ethoxy-4-(hexyloxy)benzaldehyde

The research trajectory for this compound specifically is not well-established in peer-reviewed literature, suggesting it is either a novel compound for future investigation or a niche intermediate in proprietary research. Its scope can be inferred from its structure. The molecule is an analogue of ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent. nih.govnih.gov The key difference is the replacement of the hydroxyl group's proton with a hexyl chain.

This structural modification, particularly the introduction of a long C6 alkyl chain (hexyloxy group), significantly increases the molecule's lipophilicity (affinity for fats and oils) compared to its precursor. This suggests several potential research avenues:

Materials Science : Molecules with long alkyl chains are known to exhibit liquid crystalline properties. Research could explore the potential of this compound and related derivatives as components in liquid crystal displays or other advanced materials.

Medicinal Chemistry : The increased lipophilicity could influence the molecule's interaction with biological membranes or its metabolic profile. Long-chain aldehydes are known to be involved in certain biological pathways, such as plasmalogen biosynthesis. nih.gov Research could investigate its potential as a bioactive compound, where the long chain modulates its ability to interact with specific biological targets.

Fragrance and Flavor : While ethyl vanillin is known for its intense vanilla-like scent, the addition of the bulky hexyloxy group would almost certainly alter its organoleptic properties. It may be investigated for novel fragrance or flavor profiles, potentially with more waxy or fatty notes, similar to other long-chain aldehydes like dodecanal. mdpi.com

Detailed Research Findings

Given the absence of specific published studies on this compound, this section details its most plausible synthetic route and its fundamental chemical properties derived from its structure.

Synthesis Pathway

The most direct and common method for preparing this compound is through a Williamson ether synthesis. This well-established reaction involves an alkoxide reacting with an alkyl halide.

Starting Material : The synthesis would begin with 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), a readily available commercial chemical. sigmaaldrich.com

Deprotonation : The phenolic hydroxyl group of ethyl vanillin is acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a phenoxide ion. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972).

Nucleophilic Substitution : The resulting phenoxide ion acts as a nucleophile. It attacks an alkyl halide, in this case, a 1-halo-hexane such as 1-bromohexane (B126081) or 1-iodohexane. The phenoxide displaces the halide ion in an Sₙ2 reaction, forming the ether linkage and yielding the final product, this compound.

This synthetic approach is analogous to methods used for preparing similar multi-substituted benzaldehyde (B42025) derivatives and is a fundamental technique in organic chemistry. google.comgoogle.com

Chemical and Physical Properties

The properties of this compound can be predicted based on its chemical structure.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Solubility Expected to have low solubility in water and high solubility in common organic solvents like ethanol (B145695), ether, and toluene (B28343) due to the long hydrocarbon chain.
Key Functional Groups Aldehyde, Phenyl Ether, Alkyl Ether

Note: The data in this table is theoretical and calculated based on the chemical structure, as experimental data is not widely available in public literature.

Compound Information Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-7-10-18-14-9-8-13(12-16)11-15(14)17-4-2/h8-9,11-12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYSGFDCRKZKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412080
Record name 3-ethoxy-4-hexoxy-benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-99-1
Record name 3-ethoxy-4-hexoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Quantum Chemical Studies on 3 Ethoxy 4 Hexyloxy Benzaldehyde

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. For a compound like 3-ethoxy-4-(hexyloxy)benzaldehyde, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide significant insights into its fundamental properties. rasayanjournal.co.in

Optimized Geometries and Conformational Landscape Analysis

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and based on typical bond lengths and angles for similar structures.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (aldehyde)~1.21 Å
C-C (aromatic)~1.39 - 1.41 Å
C-O (ethoxy)~1.37 Å
C-O (hexyloxy)~1.37 Å
O-CH₂ (ethoxy)~1.43 Å
O-CH₂ (hexyloxy)~1.43 Å
Bond AngleC-C-C (aromatic)~118 - 121°
O=C-H (aldehyde)~125°
C-O-C (ether)~117°
Dihedral AngleC-C-O-C (ethoxy)Variable (Defines Conformation)
C-C-O-C (hexyloxy)Variable (Defines Conformation)

Prediction of Vibrational Frequencies and Spectroscopic Data

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model. rasayanjournal.co.in

For this compound, characteristic vibrational modes would include:

C=O stretch of the aldehyde group, typically appearing as a strong band in the IR spectrum around 1700 cm⁻¹.

Aromatic C-C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring, aldehyde, and aliphatic chains, usually found between 2800 and 3100 cm⁻¹.

C-O stretching vibrations of the ether linkages in the 1000-1300 cm⁻¹ region.

A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, would assign each calculated frequency to a specific type of molecular motion. This provides a fundamental understanding of the molecule's dynamics.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of a molecule, including its reactivity and electronic transitions.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. conicet.gov.ar A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether groups, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety.

Calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), showing the wavelengths at which the molecule absorbs light to promote electrons from occupied to unoccupied orbitals, primarily the HOMO to LUMO transition. conicet.gov.ar

Table 2: Illustrative Frontier Orbital Energies for this compound (Illustrative Data)

This table presents hypothetical energy values to demonstrate the output of a frontier orbital analysis.

ParameterEnergy (eV)
HOMO Energy~ -5.8 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 4.3 eV

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be located around the oxygen atoms of the aldehyde and ether groups. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack, which would likely be found around the hydrogen atoms of the aldehyde group and the aromatic ring. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.

This approach is particularly useful for exploring the conformational flexibility of the long hexyloxy chain and the ethoxy group. By simulating the molecule's behavior at a given temperature, one can observe how it folds and changes its shape, providing a more realistic understanding of its structure in a liquid or solution phase. Furthermore, MD simulations of multiple molecules can reveal the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools for investigating the pathways of chemical reactions at a molecular level. For a molecule like this compound, these methods can map out the energetic landscapes of potential reactions, identify transient intermediates, and determine the activation barriers that govern reaction rates.

The reactivity of this compound is primarily dictated by its three functional groups: the aldehyde, the ethoxy group, and the hexyloxy group attached to the benzene ring. Computational studies on similar aromatic aldehydes help to propose likely reaction mechanisms:

Aldehyde Group Reactions: The aldehyde moiety is a primary site for nucleophilic addition and condensation reactions. For instance, the formation of Schiff bases through reaction with primary amines is a common pathway. Computational modeling, typically using Density Functional Theory (DFT), can elucidate this mechanism by:

Mapping the potential energy surface for the reaction coordinate.

Identifying the transition state structures for the initial nucleophilic attack on the carbonyl carbon and the subsequent dehydration step.

Calculating the activation energies for each step, thereby predicting the reaction kinetics.

Oxidation and Radical Reactions: The oxidation of the aldehyde group to a carboxylic acid is another fundamental transformation. Studies on benzaldehyde oxidation indicate that these mechanisms can be complex, often involving radical intermediates. researchgate.net Computational analysis can help distinguish between different potential pathways, such as those initiated by H-atom abstraction from the formyl group. researchgate.net By calculating the energies of the radical intermediates and transition states, the most favorable reaction channel can be determined.

Photochemical Reactions: In related acyloxybenzaldehydes, photochemical transformations have been shown to proceed via intramolecular hydrogen atom transfer (HAT) events. mdpi.com A computational investigation for this compound could explore similar light-induced mechanisms, modeling the electronically excited states to see if pathways like a 1,6-HAT from the aldehyde to an ether oxygen are energetically feasible, potentially leading to novel molecular rearrangements. mdpi.com

These computational approaches provide insights that are difficult to obtain through experimental means alone, offering a detailed, step-by-step view of the transformation process.

Structure-Property Relationships through Computational Modeling (non-biological)

Computational modeling is instrumental in establishing direct relationships between the specific molecular structure of this compound and its macroscopic chemical and physical properties. By calculating various quantum chemical descriptors, a detailed profile of its reactivity, stability, and intermolecular interactions can be constructed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

Interactive Table: Exemplary HOMO-LUMO Data for Substituted Benzaldehydes

This table presents illustrative data typical for this class of compounds to demonstrate the concepts.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Implied Reactivity
Benzaldehyde-6.95-1.855.10Low
4-Hydroxybenzaldehyde-6.50-1.704.80Moderate
3-Ethoxy-4-hydroxybenzaldehyde (B1662144)-6.35-1.654.70Moderately High
This compound-6.30 (Estimated)-1.60 (Estimated)4.70 (Estimated)Moderately High

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other chemical species.

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the carbonyl oxygen and the ether oxygens.

Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. The most positive region would be on the carbonyl carbon and the aldehydic hydrogen.

Green regions represent neutral potential.

The MEP map for this compound would clearly show the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon, guiding the understanding of its interaction in chemical reactions.

Derivatization and Chemical Transformations of 3 Ethoxy 4 Hexyloxy Benzaldehyde As a Synthetic Precursor

Reactions Involving the Aldehyde Moiety

The aldehyde group is the most reactive site in 3-ethoxy-4-(hexyloxy)benzaldehyde, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3-ethoxy-4-(hexyloxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The resulting carboxylic acid is a key intermediate for the synthesis of esters, amides, and acid chlorides, further expanding the synthetic utility of the parent aldehyde.

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-ethoxy-4-(hexyloxy)phenyl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chegg.comchemicalforums.com Sodium borohydride is a milder reagent, often preferred for its selectivity in reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic ring. chemicalforums.com The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and alkyl halides.

Condensation reactions involving the aldehyde group are crucial for constructing larger, more complex molecules with extended π-conjugated systems. These systems are of significant interest in materials science and medicinal chemistry.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst. For this compound, the Knoevenagel condensation leads to the formation of a new carbon-carbon double bond, extending the conjugation of the aromatic system. The specific product depends on the active methylene compound used. For instance, reaction with malononitrile would yield 2-(3-ethoxy-4-(hexyloxy)benzylidene)malononitrile.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone or another aldehyde. magritek.com It is a type of aldol (B89426) condensation that, after dehydration, forms α,β-unsaturated ketones or aldehydes, also known as chalcones when one of the reactants is an acetophenone. magritek.comresearchgate.net For example, the reaction of this compound with acetone (B3395972) would initially form a β-hydroxy ketone, which then readily dehydrates to produce an extended conjugated enone system. magritek.com These reactions are valuable for synthesizing chromophores and biologically active compounds.

Table 1: Examples of Condensation Reactions with this compound

Reaction Type Reactant Catalyst Product Type
Knoevenagel Condensation Malononitrile Basic (e.g., piperidine, triethylamine) α,β-Unsaturated dinitrile
Knoevenagel Condensation Diethyl malonate Basic (e.g., piperidine, triethylamine) α,β-Unsaturated diester
Claisen-Schmidt Condensation Acetone Basic (e.g., NaOH, KOH) α,β-Unsaturated ketone (enone)
Claisen-Schmidt Condensation Acetophenone Basic (e.g., NaOH, KOH) Chalcone derivative

Functionalization of the Aromatic Ring System

While the aldehyde group is the primary site of reaction, the aromatic ring of this compound can also be functionalized, although this is less common. The existing alkoxy groups (ethoxy and hexyloxy) are ortho-, para-directing and activating. However, the positions ortho and para to these groups are already substituted. Further electrophilic aromatic substitution would likely occur at the remaining open positions, though this can be challenging and may require specific catalysts and reaction conditions. Potential reactions could include nitration, halogenation, or sulfonation, but these would have to overcome the steric hindrance and electronic effects of the existing substituents.

Synthesis of Complex Organic Intermediates and Multifunctional Building Blocks

Through the derivatization of its aldehyde group, this compound serves as a key starting material for the synthesis of a wide array of complex organic intermediates. google.com The products of its oxidation, reduction, and condensation reactions can be further modified to introduce additional functional groups. For instance, the carboxylic acid obtained from oxidation can be converted into an acid chloride, which can then react with amines to form amides or with alcohols to form esters. The alcohol from reduction can be used to synthesize ethers with various alkyl or aryl groups. The products of condensation reactions, with their extended conjugated systems, are themselves valuable intermediates for the synthesis of dyes, polymers, and pharmaceutical compounds.

Formation of Schiff Bases and Imine-Based Compounds

This compound readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.net This condensation reaction is typically carried out by heating the aldehyde and amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The resulting imines are versatile intermediates in organic synthesis and are also investigated for their biological activities. kaust.edu.sacore.ac.uk The electronic properties of the Schiff base can be tuned by varying the substituent on the primary amine. For example, reaction with aniline (B41778) derivatives would produce N-aryl imines, while reaction with alkylamines would yield N-alkyl imines.

Table 2: Formation of Schiff Bases from this compound

Primary Amine Reactant Product Schiff Base
Aniline N-(3-ethoxy-4-(hexyloxy)benzylidene)aniline
p-Toluidine N-(3-ethoxy-4-(hexyloxy)benzylidene)-4-methylaniline
Ethylamine N-(3-ethoxy-4-(hexyloxy)benzylidene)ethanamine
2-Aminophenol 2-((3-ethoxy-4-(hexyloxy)benzylidene)amino)phenol

Applications of 3 Ethoxy 4 Hexyloxy Benzaldehyde in Advanced Materials Science

Development of Liquid Crystalline Materials

The rigid core and flexible peripheral chains of molecules derived from 3-Ethoxy-4-(hexyloxy)benzaldehyde are characteristic features of calamitic (rod-shaped) liquid crystals. The aldehyde group provides a convenient synthetic handle to build anisotropic molecules known as mesogens, which are capable of forming liquid crystalline phases.

A primary route to liquid crystalline materials from this compound is through the synthesis of Schiff bases (or imines). This involves a condensation reaction between the aldehyde and a selected primary amine. The resulting imine (C=N) bond extends the rigid core of the molecule, a crucial factor for achieving the anisotropy required for mesophase formation. environmentaljournals.org

The general synthesis is straightforward: equimolar amounts of this compound and a suitable aniline (B41778) derivative are dissolved in a solvent like ethanol (B145695) and refluxed, often with a catalytic amount of acetic acid, to yield the corresponding Schiff base mesogen.

While specific studies detailing the synthesis of mesogens from this compound are not prominently featured in available research, this method is a well-established and fundamental technique in liquid crystal synthesis. semanticscholar.org The investigation of the resulting material's liquid crystalline phases is typically conducted using a combination of Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and enthalpies, and Polarizing Optical Microscopy (POM) to identify specific mesophase textures (e.g., nematic, smectic). environmentaljournals.orgajbasweb.com

The mesomorphic behavior of materials derived from this compound is intrinsically linked to their molecular structure. Key structural elements that dictate the type and stability of liquid crystal phases include:

The Rigid Core: The central phenyl ring and the newly formed imine linkage provide the necessary rigidity.

Terminal Flexible Chains: The ethoxy and hexyloxy groups on the aldehyde part, along with any alkyl or alkoxy chain on the amine part, act as flexible tails. These chains influence the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid).

The length of the terminal alkoxy chains plays a critical role in modulating the mesomorphic range. researchgate.net Generally, as the chain length increases, van der Waals forces between molecules become stronger, which tends to stabilize more ordered phases like the smectic phase over the nematic phase. This trend is widely observed in homologous series of liquid crystals.

To illustrate this principle, the table below shows data for a representative homologous series of Schiff bases, demonstrating how transition temperatures change with the length of the terminal alkoxy chain (n).

Alkoxy Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Mesophase Type
1120.0163.0Nematic
2115.0165.0Nematic
3108.0155.0Nematic
4105.0151.0Nematic, Smectic A
598.0145.0Nematic, Smectic A
696.0141.0Nematic, Smectic A
794.0137.0Nematic, Smectic A

Data is representative of a typical homologous series to illustrate the principle, adapted from general findings in liquid crystal research. researchgate.net

For a mesogen derived from this compound, the presence of the relatively long hexyloxy chain would likely promote the formation of smectic phases, especially if combined with a similarly long chain on the amine precursor.

Monomer in Polymer and Copolymer Architectures

The application of this compound as a direct monomer in polymerization reactions, particularly radical polymerization, is not a conventional approach. The aldehyde group does not readily participate in radical chain-growth mechanisms.

A thorough review of scientific literature indicates a lack of studies on the direct radical copolymerization or polymerization kinetics of this compound. For this compound to be incorporated into a polymer via radical methods, it would first need to be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic moiety.

Given the absence of research on polymers synthesized directly from this monomer, there is no available data on the influence of its structure on polymer properties. Hypothetically, if incorporated into a polymer backbone (for instance, as a side chain), the bulky and somewhat rigid structure of the 3-Ethoxy-4-(hexyloxy)phenyl group could be expected to increase the glass transition temperature (Tg) of the resulting polymer and influence its solubility and liquid crystalline behavior.

Precursor for Organic Electronic and Photonic Materials

The structure of this compound makes it a plausible starting material for the synthesis of larger, conjugated molecules suitable for use in organic electronics and photonics. The aldehyde group is a versatile functional group for carbon-carbon bond-forming reactions that can extend π-conjugation, a key requirement for organic semiconductors.

For example, it can undergo reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation to create stilbene, phenylene vinylene, or other conjugated systems. These larger systems are the fundamental components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

While the potential exists, specific research detailing the synthesis and characterization of electronic or photonic materials derived explicitly from this compound is not found in the current body of scientific literature. However, studies on analogous Schiff bases derived from substituted benzaldehydes have shown interesting fluorescence properties, indicating that derivatives of this compound could be promising candidates for light-emitting materials. jocpr.com

Design and Synthesis of Charge Transport and Luminescent Compounds

The inherent electronic and structural characteristics of this compound make it a valuable precursor in the design and synthesis of advanced organic materials with potential applications in electronics and photonics. The aldehyde functional group serves as a reactive site for various condensation reactions, allowing for the construction of larger, more complex molecular and polymeric systems.

One of the primary synthetic routes involves the Claisen-Schmidt condensation reaction. This method facilitates the reaction of this compound with various ketones or compounds containing active methylene (B1212753) groups to produce chalcones and their derivatives. These resulting compounds, characterized by an α,β-unsaturated ketone system, often exhibit extended π-conjugation, a key requirement for efficient charge transport and luminescence. The ethoxy and hexyloxy chains on the benzaldehyde (B42025) ring can enhance the solubility of the resulting materials in organic solvents, which is crucial for their processability into thin films for electronic devices. Furthermore, these alkoxy chains can influence the molecular packing in the solid state, thereby affecting the charge carrier mobility and luminescent properties of the materials.

Research in this area focuses on creating a diverse library of compounds derived from this compound and screening them for their potential as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties by modifying the substituents on the reacting ketone provides a pathway to optimize the performance of these materials for specific applications.

Exploration of Photophysical Properties and Optical Responses

The photophysical properties and optical responses of materials derived from this compound are critical to their function in optoelectronic applications. The extended π-conjugated systems present in derivatives such as chalcones, Schiff bases, and other condensation products are responsible for their ability to absorb and emit light.

The absorption and emission spectra of these compounds are typically investigated using UV-Vis and fluorescence spectroscopy. The positions of the absorption and emission maxima, as well as the quantum yields of fluorescence, are highly dependent on the molecular structure and the surrounding environment. The presence of the electron-donating ethoxy and hexyloxy groups on the phenyl ring influences the intramolecular charge transfer (ICT) character of the excited states, which in turn governs the emission color and efficiency.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is another important photophysical phenomenon studied in these materials. A significant solvatochromic shift can indicate a large change in the dipole moment upon photoexcitation, a desirable property for applications in sensing and nonlinear optics. The investigation of these properties provides fundamental insights into the structure-property relationships that govern the optical behavior of these materials, paving the way for the rational design of new compounds with tailored photophysical characteristics.

Supramolecular Chemistry and Self-Assembly of Derived Structures

The principles of supramolecular chemistry and self-assembly are being increasingly applied to derivatives of this compound to create highly ordered functional materials. The long hexyloxy chain, in conjunction with the polar benzaldehyde and ethoxy groups, imparts an amphiphilic character to the molecule, which can drive the self-assembly process into well-defined nanostructures.

A significant area of exploration is the use of these derivatives as building blocks for liquid crystals. hartleygroup.orgresearchgate.net Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. hartleygroup.org The rod-like or disc-like molecules in a liquid crystal can self-assemble into ordered structures, such as nematic, smectic, and columnar phases. hartleygroup.orgrsc.org This ordering at the molecular level can lead to anisotropic optical and electronic properties, which are highly desirable for applications in displays, sensors, and optical switching devices.

Future Outlook and Emerging Research Opportunities for 3 Ethoxy 4 Hexyloxy Benzaldehyde

The chemical compound 3-Ethoxy-4-(hexyloxy)benzaldehyde, a substituted benzaldehyde (B42025) derivative, stands as a promising molecular building block for the development of advanced functional materials. Its unique structure, featuring an aldehyde group and two different alkoxy chains (ethoxy and hexyloxy) on a benzene (B151609) ring, provides a versatile platform for chemical modification and the tuning of material properties. The future of this compound lies in its potential to be a key component in next-generation materials, synthesized through sustainable methods and discovered with the aid of advanced computational tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.